molecular formula C30H50O4 B11828781 2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)-

2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)-

Cat. No.: B11828781
M. Wt: 474.7 g/mol
InChI Key: XEQMJLATFYNTAH-ULNSLHSMSA-N
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Description

2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)- is a complex organic compound with a unique structure. It is related to Orlistat, a well-known lipase inhibitor used in the treatment of obesity . This compound is characterized by its oxetanone ring, which is a four-membered lactone, and its long aliphatic chains, which contribute to its lipophilic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)- involves multiple steps. One common method includes the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction typically starts with the formation of the oxetanone ring, followed by the addition of the hexyl and tridecyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)- involves the inhibition of lipase enzymes. This inhibition prevents the hydrolysis of triglycerides into free fatty acids and glycerol, thereby reducing fat absorption in the intestines. The compound binds to the active site of the enzyme, blocking its activity and leading to decreased lipid digestion .

Properties

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

IUPAC Name

(3S,4S)-3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]oxetan-2-one

InChI

InChI=1S/C30H50O4/c1-4-6-8-10-11-12-13-14-15-17-27(33-24-25-19-21-26(32-3)22-20-25)23-29-28(30(31)34-29)18-16-9-7-5-2/h19-22,27-29H,4-18,23-24H2,1-3H3/t27-,28+,29+/m1/s1

InChI Key

XEQMJLATFYNTAH-ULNSLHSMSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OCC2=CC=C(C=C2)OC

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OCC2=CC=C(C=C2)OC

Origin of Product

United States

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